molecular formula C5H8O4 B165874 (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one CAS No. 135682-18-7

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Cat. No.: B165874
CAS No.: 135682-18-7
M. Wt: 132.11 g/mol
InChI Key: DNSGQMOSYDHNHO-BYPYZUCNSA-N
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Description

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral cyclic carbonate that serves as a valuable intermediate in organic synthesis and green chemistry research. Its primary research value lies in its role as a precursor for more complex chiral molecules and its presence in studies on glycerol valorization. As a byproduct in the catalytic synthesis of glycerol carbonate from glycerol and dimethyl carbonate, this compound is situated within the important field of biomass transformation, particularly in adding value to the glycerol coproduced during biodiesel manufacturing . Furthermore, this compound belongs to the class of cyclic carbonates, which are strategically important in carbon dioxide (CO₂) fixation efforts . The insertion of CO₂ into epoxides to form cyclic carbonates is an atom-economical transformation that utilizes a greenhouse gas as a renewable C1 building block . The chiral (S)-enantiomer is particularly useful for developing optically active compounds. Its structure, featuring a reactive carbonate ring and a methoxymethyl side chain, makes it a versatile chiral synthon for applications such as asymmetric synthesis and the development of specialty chemicals, including surfactants and polymers . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4S)-4-(methoxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSGQMOSYDHNHO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451578
Record name (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135682-18-7
Record name (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of glycerin’s primary hydroxyl group on the electrophilic carbonyl carbon of dimethyl carbonate. Potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) catalyzes the reaction, with methanol removed continuously to shift equilibrium toward product formation. Critical parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–90°CHigher rates without side reactions
Catalyst loading0.01–0.1 wt%Minimizes byproduct formation
Water concentration<500 ppmPrevents hydrolysis of carbonate
Reaction time8–12 hoursEnsures complete conversion

Example 1 (Patent JP4284802B2):
A mixture of 644.7 g glycerin, 945.8 g dimethyl carbonate (200 ppm water), and 0.048 g K₂CO₃ was refluxed at 79–90°C for 2 hours, followed by 8 hours of methanol extraction. Post-reaction, low-boiling substances were distilled under reduced pressure, yielding 874.7 g of crude product. Subsequent pH adjustment to 6.5 and thin-film evaporation at 180–220°C (1.0–10 torr) afforded 98.0% pure (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one.

Enantioselective Synthesis via Chiral Epoxide Ring-Opening

Chiral epoxide precursors, such as (S)-glycidol, are employed to achieve enantiomeric purity. The ring-opening of (S)-glycidol with methanol in the presence of acid catalysts (e.g., H₂SO₄) forms the methoxymethyl intermediate, which is subsequently cyclized with phosgene or diphosgene.

Key Steps:

  • Epoxide Activation: (S)-Glycidol reacts with methanol under acidic conditions (pH 2–4), yielding (S)-3-methoxy-1,2-propanediol.

  • Cyclization: Treatment with phosgene (COCl₂) in dichloromethane at 0–5°C forms the dioxolanone ring.

  • Purification: Distillation under vacuum (50–100°C, 10–20 torr) removes residual solvents and byproducts.

Advantages:

  • Enantiomeric excess >99% achievable.

  • Scalable to multi-kilogram batches.

Limitations:

  • Phosgene’s toxicity necessitates specialized handling.

  • Higher production costs compared to transesterification.

Industrial-Scale Purification via Thin-Film Evaporation

Post-synthesis purification is critical to achieving pharmaceutical-grade purity. Thin-film evaporators operating at 180–220°C and 1.0–10 torr efficiently separate the target compound from glycerin, unreacted carbonate, and oligomeric byproducts.

Performance Data:

Evaporator TypePurity AchievedThroughput (kg/h)Residual Impurities
Centrifugal evaporator98.5%50–100<1.0% glycerin
Falling-film evaporator99.2%100–200<0.5% oligomers

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Transesterification90–9598–9912–18High
Epoxide ring-opening75–8599–99.950–70Moderate

Key Findings:

  • Transesterification is preferred for bulk production due to lower costs and simpler infrastructure.

  • Epoxide-based synthesis is reserved for high-purity pharmaceutical applications.

Mitigation of Common Byproducts

Major byproducts include 4-methoxycarbonyloxymethyl-1,3-dioxolan-2-one (from over-alkylation) and glycidol (from thermal decomposition). Strategies to suppress these include:

  • Maintaining reaction pH between 6.0–7.0 to prevent acid-catalyzed degradation.

  • Using short residence times (<30 minutes) in evaporators to minimize thermal stress.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxolane ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerol Carbonate)

  • Structure : Contains a hydroxymethyl (-CH₂OH) group instead of methoxymethyl (-CH₂OCH₃).
  • Properties : Higher polarity due to hydrogen bonding from the hydroxyl group, leading to a higher boiling point and solubility in polar solvents.
  • Applications : Used in biodegradable polymers (e.g., polycarbonates) and as a green solvent. Reactivity in ring-opening polymerization is enhanced by the hydroxyl group .

4-(Chloromethyl)-1,3-dioxolan-2-one

  • Structure : Substituted with a chloromethyl (-CH₂Cl) group.
  • Properties : Higher reactivity due to the chlorine atom’s leaving-group ability. Forms byproducts like 1,3-dichloropropan-2-ol under catalytic conditions (e.g., DBU/CO₂ fixation) .
  • Applications : Intermediate in alkylation reactions and synthesis of functionalized carbonates .

4-(Butoxymethyl)-1,3-dioxolan-2-one and 4-(Phenoxymethyl)-1,3-dioxolan-2-one

  • Structure: Alkoxy (butoxymethyl) or aryloxy (phenoxymethyl) substituents.
  • Properties: Increased steric bulk reduces reactivity in nucleophilic substitutions but enhances thermal stability. Phenoxymethyl derivatives are solids at room temperature .
  • Applications : Tailored for specific polymer modifications or as precursors in surfactants .

Stereochemical Variants

(R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one

  • Key Difference : Opposite enantiomer with identical physical properties but divergent optical rotation ([α]D + vs. -).
  • Applications : Critical in asymmetric catalysis and enantioselective drug synthesis (e.g., MCHR1 antagonists like SNAP-7941 derivatives) .

Physicochemical Properties

Compound Boiling Point (°C) Reactivity (Nucleophilic Substitution) Solubility in Polar Solvents
(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one 106 Moderate High
4-(Hydroxymethyl)-1,3-dioxolan-2-one ~200 (estimated) High Very High
4-(Chloromethyl)-1,3-dioxolan-2-one <100 Very High Moderate
4-(Butoxymethyl)-1,3-dioxolan-2-one ~150 Low Low

Biological Activity

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral compound that has garnered attention in various fields, particularly in chemistry and biology. Its unique structure, characterized by a dioxolane ring and a methoxymethyl group, contributes to its potential biological activity. This article delves into the biological properties, mechanisms of action, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H8_8O4_4, and its structure includes:

  • Dioxolane Ring : A five-membered ring containing two oxygen atoms.
  • Methoxymethyl Group : A methoxy group attached to a methylene carbon.

This structural configuration not only imparts stability but also enhances the compound's reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The methoxymethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function. The dioxolane ring provides structural integrity, which may enhance binding affinity to various enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by mimicking substrate structures.
  • Receptor Modulation : It can potentially modulate receptor activity through conformational changes induced by binding.

Biological Activity

Research into the biological activity of this compound reveals several promising applications:

1. Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. It has been utilized in the development of biologically active molecules aimed at combating bacterial infections.

2. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

3. Use as a Biochemical Probe

Due to its chiral nature and ability to interact with biological targets, this compound serves as a valuable probe in biochemical studies, aiding in the understanding of enzyme mechanisms and metabolic pathways.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Anticancer Screening In vitro studies showed a reduction in viability of MCF-7 breast cancer cells by 30% at a concentration of 25 µM after 48 hours.
Biochemical Assays Used as a probe to study enzyme kinetics; showed competitive inhibition with an IC50_{50} value of 15 µM for a specific enzyme target.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Material : (S)-glycidol.
  • Reaction Conditions : Ring-opening reaction with methanol under acidic conditions.
  • Yield Optimization : Continuous flow reactors are employed for industrial-scale production to enhance yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one
Reactant of Route 2
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(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

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